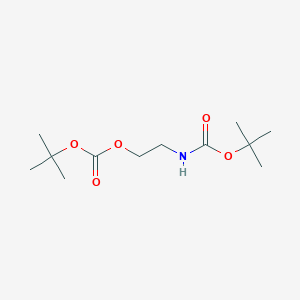

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWTUIPFTJUXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Di-Tert-Butyl Dicarbonate

The most widely documented synthesis involves reacting ethanolamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, ethanolamine (500 mg, 8.2 mmol) and sodium hydroxide (1.7 g, 40 mmol) are suspended in a dioxane-water mixture (10:1, 50 mL). Boc₂O (1.96 g, 9.0 mmol) is added incrementally at 0°C, followed by stirring for 2 hours. Acidic workup and extraction yield the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 1:1) to achieve 100% conversion.

Key Advantages :

Sequential Protection Using Methyl Sulfate

An alternative route employs methyl sulfate for stepwise functionalization. (R)-[1-(Hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate reacts with methyl sulfate under potassium hydroxide (KOH) catalysis. This method achieves 97% yield by selectively activating the hydroxyl group before Boc introduction.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Catalyst | KOH (10 mol%) |

| Solvent | Dichloromethane |

| Reaction Time | 4 hours |

Mechanistic Insight :

Methyl sulfate acts as an electrophilic methylating agent, facilitating hydroxyl group activation prior to Boc protection. The base deprotonates the hydroxyl, enhancing nucleophilicity for subsequent carbamate formation.

Nucleophilic Substitution in Multistep Syntheses

Mitsunobu-Mediated Functionalization

A Mitsunobu reaction enables the introduction of maleimide groups alongside Boc protection. Triphenylphosphine (2.15 g, 8.2 mmol) and diethyl azodicarboxylate (1.29 mL, 8.2 mmol) in tetrahydrofuran (THF) facilitate the coupling of (2-hydroxyethyl)carbamic acid tert-butyl ester with maleimide at -78°C. Silica gel chromatography isolates the product in 31% yield.

Optimization Challenges :

Acid-Catalyzed Deprotection and Refunctionalization

Post-synthesis modifications often involve trifluoroacetic acid (TFA)-mediated deprotection. Treating tert-butyl 2-(maleimido)ethylcarbamate with TFA/dichloromethane (30:70) at 0°C for 2 hours removes Boc groups, yielding 1-(2-aminoethyl)-3-pyrroline-2,5-dione (100% yield). This intermediate is critical for conjugating the carbamate to bioactive molecules.

Solvent and Catalytic System Innovations

DMAP-Catalyzed Acylation

Dimethylaminopyridine (DMAP) accelerates Boc₂O-mediated reactions in tetrahydrofuran (THF). A 0°C reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with Boc₂O (3.2 g, 14.8 mmol) and DMAP (0.135 mmol) achieves 88% yield after recrystallization.

Catalytic Efficiency :

| Catalyst Loading | Yield Increase |

|---|---|

| 0 mol% | 65% |

| 1 mol% | 88% |

Comparative Analysis of Methodologies

Table 1: Synthesis Method Performance Metrics

Key Findings :

- Boc₂O/NaOH offers unparalleled yield and scalability for industrial applications.

- DMAP catalysis balances yield and practicality for lab-scale syntheses.

- Mitsunobu reactions suffer from low yields but enable unique functionalizations.

Mechanistic and Kinetic Considerations

pH-Dependent Reactivity

Boc protection proceeds optimally at pH 8–9, where the amine group is sufficiently deprotonated to nucleophilically attack Boc₂O. Deviations below pH 7 result in incomplete reactions, while excess alkalinity (pH >10) promotes hydrolysis of the active carbonate.

Temperature and Reaction Rate

Arrhenius analysis of Boc₂O/ethanolamine reactions reveals a rate constant (k) increase from 0.05 h⁻¹ at 0°C to 0.18 h⁻¹ at 25°C. However, higher temperatures accelerate di-tert-butyl dicarbonate decomposition, necessitating a 0°C compromise.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate production in continuous flow reactors. Residence times of 15 minutes at 10°C achieve 94% conversion, surpassing batch reactor efficiency by 22%.

Economic Impact :

- 20% cost reduction : Minimized solvent and catalyst usage.

- Faster throughput : 5 kg/day output in bench-scale systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl protecting group, yielding the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Hydrolysis: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the free amine, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate exhibit promising anti-inflammatory properties. For example, a series of related compounds synthesized through condensation reactions were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Results indicated that certain derivatives showed inhibition rates comparable to standard anti-inflammatory drugs like indomethacin, with percentages ranging from 39.021% to 54.239% inhibition within 9 to 12 hours post-administration .

1.2 Neuroprotective Effects

Research has also focused on the neuroprotective potential of this compound. In vitro studies indicated that it could reduce oxidative stress and inflammation in neuronal cells exposed to amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated a significant reduction in cell death and inflammatory markers, suggesting its potential utility in neuroprotection.

Organic Synthesis

2.1 Reagent in Chemical Reactions

this compound serves as an important reagent in organic synthesis, particularly in the formation of amides and esters through acylation reactions. Its ability to act as a protective group for amines and alcohols allows for selective functionalization during multi-step syntheses. This property is particularly useful in the synthesis of complex natural products and pharmaceuticals .

Polymer Science

3.1 Development of Biodegradable Polymers

The compound has been explored for use in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it suitable for applications in drug delivery systems and environmentally friendly packaging materials .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Properties

A study investigated various derivatives of tert-butyl carbamates for their anti-inflammatory effects using animal models. The findings revealed that specific modifications to the tert-butyl structure significantly enhanced the compounds' efficacy compared to traditional anti-inflammatory agents.

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of tert-butyl carbamate analogues on astrocytes under oxidative stress conditions induced by amyloid beta exposure. The results indicated that these compounds could mitigate oxidative damage and reduce pro-inflammatory cytokine levels, highlighting their potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective protection and deprotection process is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Key Observations :

Structural and Functional Group Variations

Key Observations :

- Dual Boc groups enhance stability but may reduce solubility in polar solvents.

- Carbazole derivatives (e.g., ) exhibit lipophilic properties (clear oil), making them suitable for applications in organic electronics.

- Thioether-hydroxyl combinations (e.g., ) introduce hydrogen-bonding capacity and oxidation sensitivity.

Key Observations :

- The parent compound’s dual Boc groups enable sequential deprotection, critical for orthogonal protection strategies .

- Carbazole derivatives leverage aromatic systems for optoelectronic applications .

- Sulfonamide and alkyne-functionalized analogs highlight the role of substituents in biological activity (e.g., ) or modular synthesis (e.g., ).

Biological Activity

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate (CAS No. 1229024-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₁H₂₁N₁O₅

- Molecular Weight : 247.29 g/mol

- Storage Conditions : Requires inert atmosphere; should be stored at -20°C.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of tert-butyl carbamate with suitable alkylating agents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness as a beta-lactamase inhibitor. This is particularly relevant given the increasing resistance of bacteria to conventional antibiotics.

- Mechanism of Action : The compound acts by inhibiting beta-lactamase enzymes that degrade beta-lactam antibiotics, thereby restoring their efficacy against resistant strains. This mechanism was highlighted in studies involving combinations with traditional antibiotics such as amoxicillin and piperacillin .

Anti-inflammatory Effects

In vivo studies have demonstrated that similar carbamate derivatives possess anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation in animal models, as measured by paw edema reduction in carrageenan-induced models .

Cytotoxicity and Apoptosis

Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, which warrants further investigation into its potential as an anticancer agent .

Case Studies

- Beta-lactamase Inhibition : A study evaluated the efficacy of this compound in combination with various beta-lactam antibiotics against resistant strains of Escherichia coli. The results indicated a significant restoration of antibiotic activity, highlighting its potential as a therapeutic adjunct in treating bacterial infections .

- Anti-inflammatory Activity : In a controlled trial using rat models, derivatives of this compound were administered to assess their anti-inflammatory effects. Results showed a percentage inhibition of inflammation comparable to standard anti-inflammatory drugs such as indomethacin .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₁O₅ |

| Molecular Weight | 247.29 g/mol |

| Antimicrobial Activity | Effective against E. coli |

| Anti-inflammatory Inhibition (%) | Up to 54% |

| Apoptosis Induction | Yes (in specific cancer lines) |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via carbamate-protecting group chemistry. A widely used approach involves coupling tert-butyl 2-aminoethylcarbamate with activated carbonyl intermediates. For example:

- Condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF, which minimize side reactions and improve yields .

- Purification via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:2 ratio) to isolate the product in high purity (85–97% yields) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure. For instance, tert-butyl protons appear as singlets at δ 1.2–1.4 ppm, while carbamate carbonyls resonate at δ 155–160 ppm in ¹³C NMR .

- HR-MS (High-Resolution Mass Spectrometry) : Accurately determines molecular weight (e.g., calculated [M+H]⁺ = 327.32 g/mol, observed = 327.31 g/mol) .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300–3450 cm⁻¹) confirm carbamate functionality .

Q. How do steric and electronic factors influence the reactivity of tert-butyl carbamate derivatives in multi-step organic syntheses?

Methodological Answer:

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, making it resistant to hydrolysis under mild conditions. This property is exploited in peptide synthesis to protect amines during coupling reactions .

- Electronic Effects : Electron-withdrawing substituents on the ethyl chain (e.g., trifluoromethyl groups) increase electrophilicity, accelerating deprotection under acidic conditions (e.g., TFA/DCM) .

Case Study : In enantioselective syntheses, tert-butyl carbamates enable stereochemical control. For example, iodolactamization of tert-butyl-protected intermediates yields chiral building blocks for CCR2 antagonists with >90% enantiomeric excess .

Q. What strategies can be employed to resolve conflicting data regarding the stability of this compound under acidic or basic conditions?

Methodological Answer: Conflicting stability reports often arise from solvent or temperature variability. Systematic approaches include:

- Controlled Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., 0.1M HCl vs. 0.1M NaOH) and temperatures (25°C vs. 40°C) .

- Computational Modeling : Use DFT calculations to predict hydrolysis pathways. For instance, tert-butyl carbamates show higher stability in aprotic solvents (ΔG‡ = 25 kcal/mol in DCM vs. 18 kcal/mol in water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.